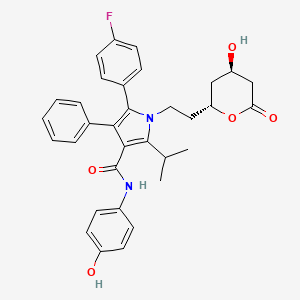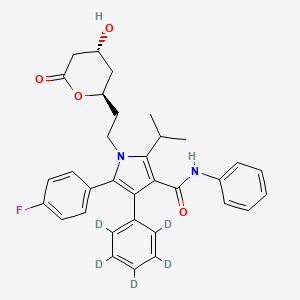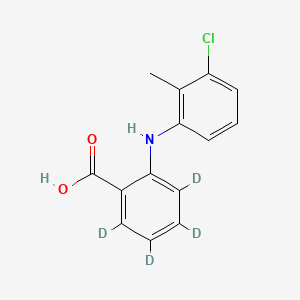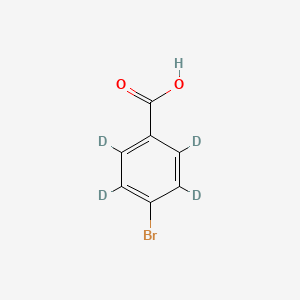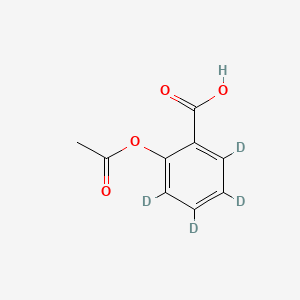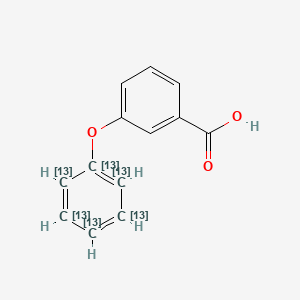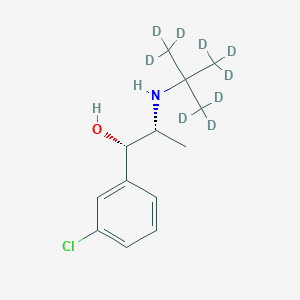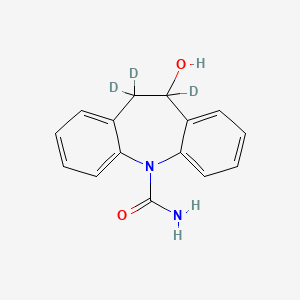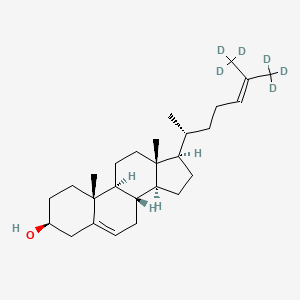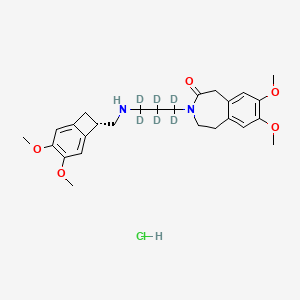
N-Desmethyl Ivabradine D6 HCl
Vue d'ensemble
Description
“N-Desmethyl Ivabradine D6 Hydrochloride” is a chemical compound used in the pharmaceutical industry for the treatment of various cardiovascular diseases . It is a deuterated analog of “N-Desmethyl Ivabradine Hydrochloride”, which is a selective inhibitor of the If current in the sinoatrial node of the heart .
Molecular Structure Analysis
The molecular formula of “N-Desmethyl Ivabradine D6 HCl” is C26H35ClN2O5 . The molecular weight is 497.1 g/mol . The exact mass and the monoisotopic mass are both 496.2611104 g/mol .Chemical Reactions Analysis
The specific chemical reactions involving “N-Desmethyl Ivabradine D6 HCl” are not detailed in the retrieved sources .Physical And Chemical Properties Analysis
“N-Desmethyl Ivabradine D6 HCl” has a melting point of 193-196°C . It is soluble in DMF (25 mg/ml), DMSO (20 mg/ml), Ethanol (1 mg/ml), and PBS (pH 7.2, 10 mg/ml) .Applications De Recherche Scientifique
Pharmacodynamics and Channel Interaction
- Ivabradine primarily acts as a bradycardic agent used in coronary artery disease and heart failure. It lowers heart rate by inhibiting sinoatrial nodal hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. Research has shown ivabradine interacts with human Ether‐à‐go‐go–Related Gene (hERG) potassium channels, influencing ventricular repolarization and susceptibility to torsades de pointes arrhythmia (Melgari et al., 2015).
Delivery Mechanisms
- Ivabradine HCl has been incorporated into transfersomes for transdermal delivery. This method enhances drug permeability and skin retention, showing potential for once-daily transdermal treatment in stable angina pectoris (Balata et al., 2020).
Analgesic Potential
- Ivabradine has shown effectiveness as an analgesic in both inflammatory and neuropathic pain conditions. It achieves this by blocking HCN ion channels in peripheral sensory neurons, highlighting its potential use beyond cardiac applications (Young et al., 2014).
Binding Site Identification
- Research has identified the specific binding site of ivabradine on HCN4 channels. This insight is crucial for understanding its mechanism of action and for the development of future drugs targeting similar pathways (Bucchi et al., 2013).
Cardiac Repolarization Impact
- Ivabradine has been found to prolong phase 3 of cardiac repolarization and block hERG1 (KCNH2) currents. This finding is significant for understanding the cardiac effects of ivabradine and underscores the need for careful monitoring during its clinical use (Lees-Miller et al., 2015).
Pharmacokinetics
- A study on the pharmacokinetics of ivabradine and N-desmethylivabradine in human plasma used HPLC-MS/MS for quantification, providing a basis for understanding its metabolism and distribution in the human body (Ai-dong, 2012).
Clinical Utility
- Ivabradine has been studied for its utility in patients with chronic stable angina and diabetes mellitus, showing efficacy in preventing angina without adverse effects on glucose metabolism (Borer & Tardif, 2010).
Propriétés
IUPAC Name |
3-[1,1,2,2,3,3-hexadeuterio-3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5.ClH/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20;/h11-13,15,20,27H,5-10,14,16H2,1-4H3;1H/t20-;/m1./s1/i5D2,7D2,8D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIIKWNQFDQJGS-OTVKAUOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])NC[C@H]1CC2=CC(=C(C=C12)OC)OC)C([2H])([2H])N3CCC4=CC(=C(C=C4CC3=O)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl Ivabradine D6 HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



